molecular formula C7H6IN3 B13649238 7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13649238
M. Wt: 259.05 g/mol
InChI Key: FLJXPGQSNSRZBE-UHFFFAOYSA-N
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Description

7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and oxidative cyclization are preferred due to their efficiency and scalability. These methods allow for the production of the compound in significant quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Scientific Research Applications

7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The methyl group further enhances its lipophilicity, making it a valuable compound for drug design and development.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

7-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3

InChI Key

FLJXPGQSNSRZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=CC2=N1)I

Origin of Product

United States

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